Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)-

Description

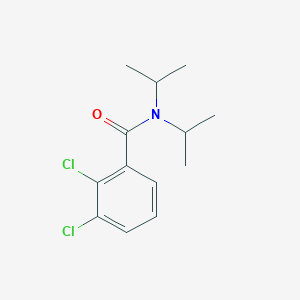

This structural configuration imparts unique physicochemical and biological properties, distinguishing it from other chloro-substituted benzamides.

Properties

CAS No. |

212392-33-1 |

|---|---|

Molecular Formula |

C13H17Cl2NO |

Molecular Weight |

274.18 g/mol |

IUPAC Name |

2,3-dichloro-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/C13H17Cl2NO/c1-8(2)16(9(3)4)13(17)10-6-5-7-11(14)12(10)15/h5-9H,1-4H3 |

InChI Key |

JURFDWGBOXGODC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- typically involves the reaction of 2,3-dichlorobenzoyl chloride with diisopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

On an industrial scale, the production of benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or distillation techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Substitution: Formation of substituted benzamides.

Reduction: Formation of the corresponding amine.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Nitrogen Substituent Comparisons

The N,N-bis(1-methylethyl) (isopropyl) groups differentiate this compound from other N,N-disubstituted benzamides:

Physicochemical Properties

- Lipophilicity : The bis-isopropyl groups increase lipophilicity compared to dimethyl or unsubstituted analogs, enhancing membrane permeability but possibly reducing water solubility.

- Mass Spectrometry : lists 4-methyl-N,N-bis(1-methylethyl)benzamide with an exact mass of 219.1259, while the 2,3-dichloro variant would have a higher mass due to chlorine atoms (theoretical ~223–228 Da), aiding analytical differentiation .

Functional Analogues in Agrochemicals

Several structurally related compounds are used as herbicides or pesticides:

Key distinctions:

- Alachlor and Pretilachlor feature ethoxy/methoxy groups that enhance solubility and soil mobility, unlike the hydrophobic isopropyl groups in the target compound.

- Propachlor ’s propynyl group introduces alkyne functionality, enabling different reactivity (e.g., radical interactions) compared to the inert isopropyl groups .

Biological Activity

Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Benzamide derivatives have been investigated for various biological activities, particularly their antimicrobial and anticancer properties. The compound has been noted for its ability to interact with specific molecular targets, leading to alterations in enzyme activity and cellular processes.

Antimicrobial Properties

Research indicates that benzamide derivatives exhibit antimicrobial effects against a range of pathogens. The compound's structural characteristics allow it to interact with bacterial enzymes or cell membranes, potentially disrupting their function.

- Mechanism of Action : The antimicrobial activity may involve the inhibition of bacterial growth by interfering with cell wall synthesis or metabolic pathways essential for bacterial survival.

Anticancer Properties

Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- has shown promise as an anticancer agent in several studies.

- Cell Proliferation Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for cancer growth. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.

- Molecular Pathways : The exact molecular pathways are still under investigation; however, it is believed that the compound may act as a topoisomerase inhibitor or interfere with DNA replication processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Mechanism | Potential topoisomerase inhibition |

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of benzamide derivatives in vitro against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutics like doxorubicin. For instance:

- Compound Efficacy : One derivative demonstrated significant cytotoxicity with an IC50 value of 15 μM against MCF-7 breast cancer cells .

The biological activity of benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- can be attributed to its ability to bind to specific receptors or enzymes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.